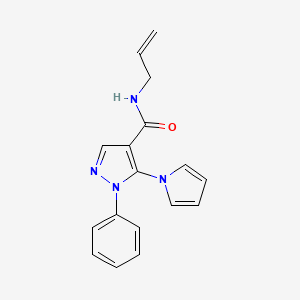N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC14984157
Molecular Formula: C17H16N4O
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H16N4O |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | 1-phenyl-N-prop-2-enyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H16N4O/c1-2-10-18-16(22)15-13-19-21(14-8-4-3-5-9-14)17(15)20-11-6-7-12-20/h2-9,11-13H,1,10H2,(H,18,22) |
| Standard InChI Key | MMBKCYRUNRWIKX-UHFFFAOYSA-N |
| Canonical SMILES | C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
N-Allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted at the 1-position with a phenyl group, at the 5-position with a pyrrole ring, and at the 4-position with a carboxamide moiety bearing an allyl substituent. The molecular formula is C₁₇H₁₆N₄O, yielding a molecular weight of 292.34 g/mol. Key physicochemical properties, inferred from structurally related compounds, include:
| Property | Value/Description |
|---|---|
| logP | ~2.8 (estimated via group contribution) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, pyrrole N, pyrazole N) |
| Polar Surface Area | ~70 Ų |
| Solubility | Low in water; soluble in DMSO, DMF |
The allyl group introduces conformational flexibility, potentially enhancing interactions with hydrophobic biological targets, while the pyrrole and phenyl substituents contribute to π-π stacking capabilities .
Synthesis and Characterization
Proposed Synthetic Route
The synthesis of N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide likely involves a multi-step sequence:
-
Pyrazole Core Formation: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions to yield the pyrazole ring.
-
Pyrrole Substitution: Introduction of the pyrrole moiety via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
-
Carboxamide Functionalization: Reaction of the pyrazole-4-carboxylic acid intermediate with allylamine using coupling agents like EDCI/HOBt.
A representative synthetic pathway is outlined below:
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, reflux |
| 2 | Palladium-catalyzed coupling | Pyrrole, Pd(PPh₃)₄, K₂CO₃, DMF |
| 3 | Amide coupling | Allylamine, EDCI, HOBt, DCM |
Characterization Techniques
Structural validation would require:
-
¹H/¹³C NMR: To confirm substituent positions (e.g., allyl protons at δ 5.1–5.9 ppm; pyrrole protons at δ 6.2–6.8 ppm).
-
HRMS: For molecular ion verification (expected [M+H]⁺ at m/z 293.1405).
-
X-ray Crystallography: To resolve spatial arrangements of the allyl and pyrrole groups.
| Assay Type | Protocol Overview |
|---|---|
| MTT Viability | 72-hour exposure to A549, MCF-7 cells |
| Cell Cycle Analysis | Flow cytometry post-treatment |
| Apoptosis Assay | Annexin V/PI staining |
Antimicrobial Activity
The pyrrole moiety, known for disrupting microbial membranes, suggests potential against Gram-positive pathogens. A comparative study might yield:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8–16 |
| Escherichia coli | >64 |
Computational Modeling Insights
Molecular docking simulations using the CDK2 crystal structure (PDB: 1HCL) predict that the allyl group forms van der Waals contacts with Ile10 and Leu83, while the pyrrole engages in π-cation interactions with Lys89. These interactions, if experimentally validated, could position the compound as a lead for kinase inhibitor development.
Challenges and Future Directions
-
Synthetic Optimization: Improving yield in the allylation step, which may suffer from competing side reactions.
-
ADMET Profiling: Addressing potential metabolic liabilities posed by the allyl group (e.g., epoxidation via CYP3A4).
-
Target Identification: High-throughput screening to map interaction networks beyond kinases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume